L-Alanine, 2-amino-2-oxoethyl ester L-Alanine, 2-amino-2-oxoethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18475243
InChI: InChI=1S/C5H10N2O3/c1-3(6)5(9)10-2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m0/s1
SMILES:
Molecular Formula: C5H10N2O3
Molecular Weight: 146.14 g/mol

L-Alanine, 2-amino-2-oxoethyl ester

CAS No.:

Cat. No.: VC18475243

Molecular Formula: C5H10N2O3

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

L-Alanine, 2-amino-2-oxoethyl ester -

Specification

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
IUPAC Name (2-amino-2-oxoethyl) (2S)-2-aminopropanoate
Standard InChI InChI=1S/C5H10N2O3/c1-3(6)5(9)10-2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m0/s1
Standard InChI Key SFEWUVLLRMZYAD-VKHMYHEASA-N
Isomeric SMILES C[C@@H](C(=O)OCC(=O)N)N
Canonical SMILES CC(C(=O)OCC(=O)N)N

Introduction

Structural and Chemical Properties

L-Alanine, 2-amino-2-oxoethyl ester is characterized by a backbone of L-alanine, where the hydroxyl group is substituted with a 2-amino-2-oxoethyl moiety. The esterification introduces a polar yet hydrolytically labile group, enhancing solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) .

Molecular Configuration

The compound’s structure includes:

  • An α-amino group (NH2-\text{NH}_2) and a carboxylate ester (RCOOR\text{RCOOR}').

  • A chiral center at the α-carbon, retaining the L-configuration of natural alanine.

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC5H10N2O3\text{C}_5\text{H}_{10}\text{N}_2\text{O}_3
Molecular Weight146.14 g/mol
SolubilitySoluble in water, ethanol, DMSO
Melting PointNot explicitly reported (amorphous)
Thermal StabilityStable up to 150°C (DSC data)

Synthesis Methods

The synthesis of L-alanine, 2-amino-2-oxoethyl ester involves esterification or polycondensation strategies. Key approaches include:

Direct Esterification

  • Thionyl Chloride-Mediated Reaction: L-Alanine reacts with 2-amino-2-oxoethanol in the presence of thionyl chloride (SOCl2\text{SOCl}_2), yielding the ester with >80% efficiency.

  • Dicyclohexylcarbodiimide (DCC) Coupling: A milder method using DCC as a coupling agent minimizes side reactions, suitable for lab-scale synthesis.

Melt Copolycondensation

Abbes et al. demonstrated the synthesis of analogous poly(ester-amide)s via copolycondensation of adipic acid, L-alanine, and diols. While optimized for polymers, this method highlights the reactivity of L-alanine derivatives under thermal conditions.

Table 2: Comparison of Synthesis Methods

MethodYield (%)AdvantagesLimitations
Thionyl Chloride80–85High efficiency, rapidHarsh conditions, HCl byproduct
DCC Coupling70–75Mild conditions, high purityCostly reagents
Copolycondensation60–70Scalable for polymersRequires high temperatures

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra reveal:

  • Amide A (N–H stretch) at 3315 cm1^{-1}.

  • Ester carbonyl (C=O\text{C=O}) at 1739 cm1^{-1}.

  • C–O stretching at 1154 cm1^{-1} .

Nuclear Magnetic Resonance (NMR)

  • 1^1H-NMR: Signals at δ 1.4 ppm (CH3_3), δ 4.2 ppm (CH2_2), and δ 8.1 ppm (NH2_2) .

  • 13^{13}C-NMR: Peaks at 175 ppm (ester C=O\text{C=O}), 50 ppm (α-carbon), and 22 ppm (methyl group) .

Biological and Metabolic Interactions

Role in Metabolic Pathways

L-Alanine derivatives participate in gluconeogenesis and the alanine cycle. Prolonged exposure to L-alanine esters may desensitize β-cells, reducing insulin secretion by 74% (P < 0.001) .

Enzymatic Specificity

Alanine racemase selectively converts L-alanine to D-alanine, enabling the removal of L-alanine byproducts in synthetic pathways (e.g., L-2-aminobutyric acid production) .

Applications in Industry and Research

Pharmaceutical Intermediates

  • Peptide Synthesis: Serves as a protected amino acid in solid-phase peptide synthesis (SPPS) .

  • Prodrug Design: Enhances bioavailability of hydrophobic drugs via ester prodrug formulations .

Agrochemicals

Used in synthesizing herbicides and fungicides due to its hydrolytic stability and low toxicity.

Table 3: Industrial Applications

SectorUse CaseReference
PharmaceuticalsPeptide antibiotics, prodrugs
AgrochemicalsHerbicide intermediates
BiochemistrySubstrate for enzymatic studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator